molecular formula C25H40N2O6S B583321 14,15-Leukotriene D4

14,15-Leukotriene D4

Cat. No.: B583321
M. Wt: 496.7 g/mol
InChI Key: BUTLPEVGZIRJOA-SPCGXPCUSA-N
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Description

14,15-Leukotriene D4 is a member of the leukotriene family, which are eicosanoids derived from arachidonic acid. This compound is classified as an eoxin, primarily synthesized by eosinophils, mast cells, and nasal polyps. It plays a significant role in inflammatory responses, particularly in increasing vascular permeability and inducing smooth muscle contraction.

Scientific Research Applications

14,15-Leukotriene D4 has several scientific research applications:

Mechanism of Action

Target of Action

14,15-Leukotriene D4 (EXD4) primarily targets the Cysteinyl Leukotriene Receptors 1 and 2 (CysLT1 and CysLT2) . These receptors play a crucial role in mediating the effects of leukotrienes, which are inflammatory mediators produced in leukocytes.

Mode of Action

EXD4 interacts with its targets, the CysLT1 and CysLT2 receptors, to induce various physiological responses. Its main function in the body is to induce the contraction of smooth muscle, resulting in bronchoconstriction and vasoconstriction . It also increases vascular permeability .

Biochemical Pathways

EXD4 is synthesized by a pathway involving the dual actions of 15- and 12-lipoxygenases (15- and 12-LOs) on arachidonic acid via 15-HpETE and 14,15-LTA4 intermediates . This pathway is mostly carried out by eosinophils, but mast cells and nasal polyps can also synthesize 14,15-LTD4 .

Pharmacokinetics

It is known that leukotrienes, including exd4, are mainly produced by immune cells, which express the necessary enzymes for leukotriene biosynthesis .

Result of Action

The molecular and cellular effects of EXD4’s action primarily involve the contraction of smooth muscle, leading to bronchoconstriction and vasoconstriction . Additionally, EXD4 increases vascular permeability, which can lead to plasma leakage, a hallmark of inflammation .

Action Environment

The action, efficacy, and stability of EXD4 can be influenced by various environmental factors. For instance, the presence of other inflammatory mediators can potentiate the effects of EXD4. Furthermore, the cellular environment, particularly the types and states of cells present (e.g., eosinophils, mast cells), can impact the synthesis and action of EXD4 .

Safety and Hazards

14,15-Leukotriene D4 is known to induce the contraction of smooth muscle, resulting in bronchoconstriction and vasoconstriction . It also increases vascular permeability . This can lead to potential health risks, especially for individuals with respiratory conditions.

Future Directions

Research is ongoing to understand the role of 14,15-Leukotriene D4 in various health conditions. For instance, one study suggests that this compound could induce inflammatory response in human airway epithelial cell by activating NALP3 inflammasome . Another study indicates that this compound promotes airway epithelial cell inflammation and remodelling . These findings suggest potential future directions for research and therapeutic applications of this compound.

Biochemical Analysis

Biochemical Properties

14,15-Leukotriene D4 interacts with various enzymes, proteins, and other biomolecules. It is synthesized via 15-HpETE and 14,15-LTA4 intermediates . The enzymes involved in its synthesis include 15- and 12-lipoxygenases .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it can increase vascular permeability of human endothelial cell monolayers, resulting in plasma leakage, a hallmark of inflammation . It also shows significant alterations in the levels of inflammatory markers such as GM-CSF, TNF-α, IL-1β, EGF and eotaxin in a dose- and time-dependent manner .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It enhances the activation of inflammasomes as evidenced by increased levels of NALP3, cleaved caspase-1 and IL-1β . It also enhances inflammation by increasing the expression of COX-2 in small airway epithelial cells .

Temporal Effects in Laboratory Settings

It is known that it can induce inflammatory response in human airway epithelial cell by activating NALP3 inflammasome .

Metabolic Pathways

This compound is involved in the leukotriene metabolic pathway. It is synthesized from arachidonic acid via the 5-lipoxygenase pathways . This pathway follows two routes, one includes cysteinyl leukotrienes (LTC4, LTD4 and LTE4), the second starting at LTB4 .

Subcellular Localization

It is known that the protein encoded by the DPEP1 gene, which regulates leukotriene activity by catalyzing the conversion of leukotriene D4 to leukotriene E4, acts as a disulfide-linked homodimer .

Preparation Methods

Synthetic Routes and Reaction Conditions: 14,15-Leukotriene D4 is synthesized through a pathway involving the dual actions of 15-lipoxygenase and 12-lipoxygenase on arachidonic acid. The process involves the formation of intermediates such as 15-Hydroperoxyeicosatetraenoic acid and 14,15-Leukotriene A4 .

Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from biological sources, such as eosinophils. The process includes cell culture, stimulation of leukotriene production, and subsequent extraction and purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: 14,15-Leukotriene D4 undergoes various chemical reactions, including:

    Oxidation: Conversion to other leukotrienes or metabolites.

    Reduction: Formation of less active metabolites.

    Substitution: Reactions involving the replacement of functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, catalase.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

Comparison with Similar Compounds

  • Leukotriene C4
  • Leukotriene E4
  • Leukotriene B4

Comparison: 14,15-Leukotriene D4 is unique in its synthesis pathway, involving both 15-lipoxygenase and 12-lipoxygenase, whereas other leukotrienes like Leukotriene C4 and Leukotriene E4 are primarily synthesized through the 5-lipoxygenase pathway. Additionally, this compound has distinct biological activities, such as its role in increasing vascular permeability and inducing smooth muscle contraction .

Properties

IUPAC Name

(5Z,8Z,10E,12E,14R,15S)-14-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-15-hydroxyicosa-5,8,10,12-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40N2O6S/c1-2-3-12-15-21(28)22(34-19-20(26)25(33)27-18-24(31)32)16-13-10-8-6-4-5-7-9-11-14-17-23(29)30/h4,6-10,13,16,20-22,28H,2-3,5,11-12,14-15,17-19,26H2,1H3,(H,27,33)(H,29,30)(H,31,32)/b6-4-,9-7-,10-8+,16-13+/t20-,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTLPEVGZIRJOA-SPCGXPCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C(C=CC=CC=CCC=CCCCC(=O)O)SCC(C(=O)NCC(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H]([C@@H](/C=C/C=C/C=C\C/C=C\CCCC(=O)O)SC[C@@H](C(=O)NCC(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901032108
Record name Eoxin D4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901032108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does EXD4 impact pancreatic beta cell proliferation?

A1: EXD4, a glucagon-like peptide-1 (GLP-1) agonist, has been shown to enhance pancreatic beta cell proliferation. [] This effect is mediated through the activation of Wnt signaling pathways within the beta cells. [] Essentially, EXD4 binds to GLP-1 receptors, which in turn activates the protein kinase Akt. [] This activation, independent of another protein kinase GSK3β, leads to the enhancement of Wnt signaling. [] The downstream effects of this signaling cascade include the upregulation of Cyclin D1 and c-Myc, both crucial regulators of cell proliferation. []

Q2: What evidence supports the role of Wnt signaling in EXD4-mediated beta cell proliferation?

A2: Research demonstrates that both basal and EXD4-induced proliferation of beta cells are dependent on active Wnt signaling. [] Inhibiting this pathway, either by suppressing β-catenin (a key Wnt signaling molecule) or by using a dominant-negative TCF7L2 (a transcription factor activated by Wnt signaling), significantly reduces both basal and EXD4-induced beta cell proliferation. [] These findings strongly suggest that Wnt signaling is a critical mediator of EXD4's effect on beta cell proliferation.

Q3: What are the potential implications of understanding EXD4's impact on Wnt signaling and beta cell proliferation?

A3: Unraveling the mechanisms by which EXD4 influences Wnt signaling and beta cell proliferation could open avenues for novel diabetes treatments. [] Stimulating beta cell regeneration and proliferation holds immense therapeutic potential for diabetic patients, potentially leading to better glycemic control and a reduced dependence on exogenous insulin.

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